{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
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Overview
Description
{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H12ClF2N. It is a white solid that is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
The synthesis of {8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of cyclopentanes and piperidine derivatives as starting materials, followed by nucleophilic attack and intramolecular cyclization .
Chemical Reactions Analysis
{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-: This compound has a similar bicyclic structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-: Another similar compound with a chlorine substituent.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-: This ester derivative has different chemical properties due to the presence of an acetate group.
The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H14ClF2NO |
---|---|
Molecular Weight |
213.65 g/mol |
IUPAC Name |
(8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)6-1-2-7(8,5-12)4-11-3-6;/h6,11-12H,1-5H2;1H |
InChI Key |
ZXNFOKMLLMPFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC1C2(F)F)CO.Cl |
Origin of Product |
United States |
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